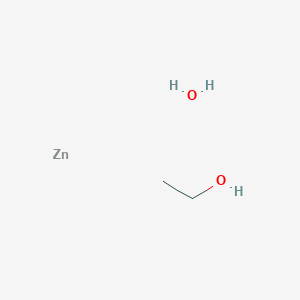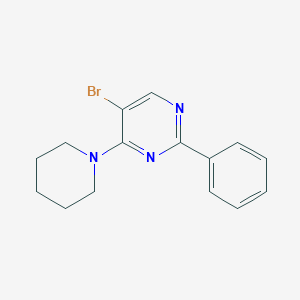
Hexane, 6-chloro-1,1-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 6-chloro-1,1-diiodo- is an organic compound with the molecular formula C6H11ClI2. This compound is characterized by the presence of a hexane backbone with a chlorine atom attached to the sixth carbon and two iodine atoms attached to the first carbon. It is a halogenated hydrocarbon, which means it contains carbon, hydrogen, and halogen atoms. Halogenated hydrocarbons are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 6-chloro-1,1-diiodo- typically involves halogenation reactions. One common method is the halogenation of hexane using chlorine and iodine. The reaction can be carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and iodine. The reaction conditions often include the use of a solvent, such as carbon tetrachloride, and a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of Hexane, 6-chloro-1,1-diiodo- can be achieved through large-scale halogenation processes. These processes involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to control the concentration of reactants. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 6-chloro-1,1-diiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form hexane or other partially halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of hexane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or acetone, at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used. The reactions are conducted under an inert atmosphere to prevent oxidation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed. The reactions are performed in acidic or basic media, depending on the desired product.
Major Products Formed
Substitution: Products include hexane derivatives with different functional groups, such as hexane-6-ol or hexane-6-amine.
Reduction: Products include partially halogenated hexanes or fully reduced hexane.
Oxidation: Products include hexane-6-one or hexane-6-ol, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
Hexane, 6-chloro-1,1-diiodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules. It serves as a precursor for the synthesis of more complex halogenated compounds.
Biology: The compound is used in studies involving halogenated hydrocarbons and their effects on biological systems. It helps in understanding the interactions between halogenated compounds and biological molecules.
Medicine: Research on halogenated hydrocarbons, including Hexane, 6-chloro-1,1-diiodo-, contributes to the development of pharmaceuticals and diagnostic agents. The compound’s reactivity and stability make it a valuable tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Hexane, 6-chloro-1,1-diiodo- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the halogen atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The pathways involved in these reactions include the formation of carbocation intermediates and the subsequent substitution by nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane, 1,6-diiodo-: This compound has two iodine atoms attached to the first and sixth carbon atoms of the hexane backbone. It shares similar reactivity with Hexane, 6-chloro-1,1-diiodo- but lacks the chlorine atom.
Hexane, 1-chloro-6-iodo-: This compound has a chlorine atom attached to the first carbon and an iodine atom attached to the sixth carbon. It exhibits similar chemical properties but differs in the position of the halogen atoms.
Uniqueness
Hexane, 6-chloro-1,1-diiodo- is unique due to the presence of both chlorine and iodine atoms on the hexane backbone. This combination of halogens imparts distinct reactivity and stability to the compound. The presence of multiple halogen atoms allows for diverse chemical transformations, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
823180-25-2 |
|---|---|
Molekularformel |
C6H11ClI2 |
Molekulargewicht |
372.41 g/mol |
IUPAC-Name |
6-chloro-1,1-diiodohexane |
InChI |
InChI=1S/C6H11ClI2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2 |
InChI-Schlüssel |
KJMBVTAAIVVFCA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(I)I)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


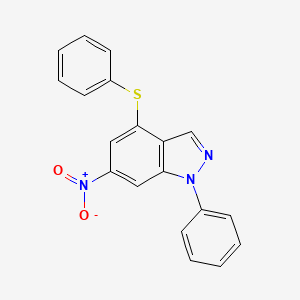
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
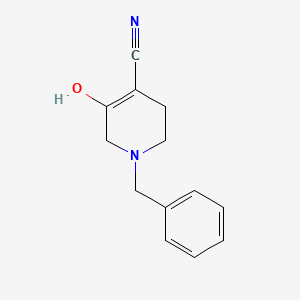
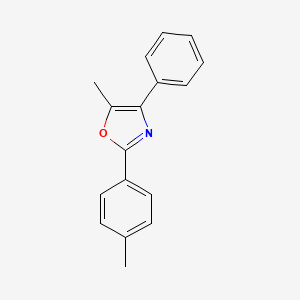
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
